HEIDA vs. IDA: Enhanced Aqueous Solubility Driven by Hydroxyethyl Substitution
HEIDA exhibits substantially higher aqueous solubility than unsubstituted iminodiacetic acid (IDA) due to the presence of the 2-hydroxyethyl group. HEIDA demonstrates water solubility of 18.61 g/L at 25°C , whereas IDA's solubility is limited to approximately 2.43 g/L under comparable conditions (sparingly soluble in cold water, soluble in hot water) [1]. The LogP value for HEIDA is −1.17 at 25°C, confirming enhanced hydrophilicity relative to less polar aminopolycarboxylates .
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 18.61 g/L |
| Comparator Or Baseline | Iminodiacetic acid (IDA): ~2.43 g/L (sparingly soluble in cold water) |
| Quantified Difference | ~7.7-fold higher solubility for HEIDA |
| Conditions | Pure water, 25°C; HEIDA data from vendor specification; IDA data from literature solubility characterization |
Why This Matters
Higher aqueous solubility enables preparation of more concentrated stock solutions without precipitation risk and expands compatibility with aqueous-based reaction and formulation conditions.
- [1] PubChem. Iminodiacetic acid (CID 8897). Compound Summary: Water Solubility 2.43 g/L. View Source
